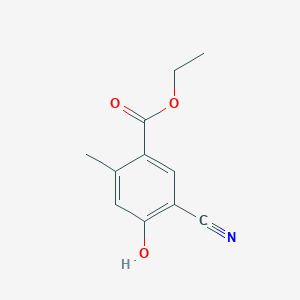

Ethyl 5-cyano-4-hydroxy-2-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Cyano-4-hydroxy-2-methyl-benzoic acid ethyl ester” is a chemical compound. It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely found in nature and are often responsible for the characteristic fragrances of fruits and flowers .

Chemical Reactions Analysis

Esters undergo a reaction known as hydrolysis, which is the breaking of a bond in a molecule using water . This reaction is catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .Mecanismo De Acción

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, influencing a range of biological activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the activity and stability of Ethyl 5-cyano-4-hydroxy-2-methylbenzoate . Specific studies investigating the influence of environmental factors on this compound are currently lacking .

Análisis Bioquímico

Biochemical Properties

It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential interactions with enzymes, proteins, and other biomolecules

Cellular Effects

It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential interactions with enzymes or cofactors .

Transport and Distribution

It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential interactions with transporters or binding proteins .

Subcellular Localization

It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

ethyl 5-cyano-4-hydroxy-2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-3-15-11(14)9-5-8(6-12)10(13)4-7(9)2/h4-5,13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHIXMDXDCWFTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.